![molecular formula C15H16N4O4 B2747804 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide CAS No. 899956-30-0](/img/structure/B2747804.png)
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1,3-benzodioxol-5-yl)-N-(3-imidazol-1-ylpropyl)oxamide is a synthetic organic compound that features a benzodioxole ring and an imidazole moiety linked by an oxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
Imidazole-containing compounds have been known to interact with a broad range of biological targets .
Mode of Action
It’s known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Imidazole derivatives have been known to exhibit a variety of biological effects due to their interaction with different biological targets .
Action Environment
The synthesis of imidazole derivatives can be influenced by various factors, including reaction conditions and the presence of functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-yl)-N-(3-imidazol-1-ylpropyl)oxamide typically involves the following steps:
Formation of the Benzodioxole Intermediate: This can be achieved by reacting catechol with methylene chloride in the presence of a base.
Formation of the Imidazole Intermediate: This involves the reaction of glyoxal with ammonia and formaldehyde.
Coupling Reaction: The benzodioxole and imidazole intermediates are then coupled using an oxalyl chloride reagent to form the oxamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the imidazole ring or the oxamide group.
Substitution: Various substitution reactions can occur, especially on the aromatic ring of the benzodioxole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Comparison with Similar Compounds
Similar Compounds
- N’-(1,3-benzodioxol-5-yl)-N-(3-imidazol-1-ylpropyl)acetamide
- N’-(1,3-benzodioxol-5-yl)-N-(3-imidazol-1-ylpropyl)urea
Uniqueness
N’-(1,3-benzodioxol-5-yl)-N-(3-imidazol-1-ylpropyl)oxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(3-imidazol-1-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c20-14(17-4-1-6-19-7-5-16-9-19)15(21)18-11-2-3-12-13(8-11)23-10-22-12/h2-3,5,7-9H,1,4,6,10H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQDCDZVEYGWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide](/img/structure/B2747721.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2747722.png)
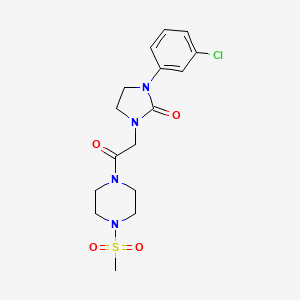
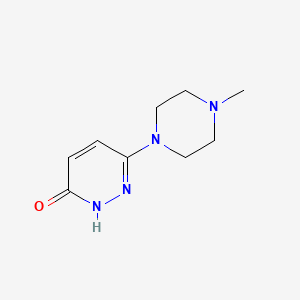
![2-(3-benzenesulfonamidobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2747733.png)
![N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2747734.png)
![1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2747735.png)
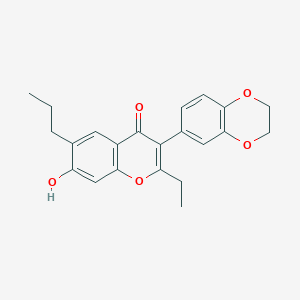

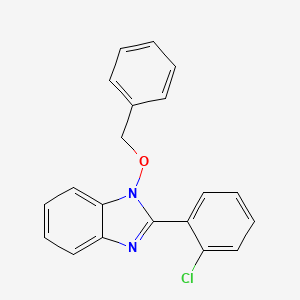
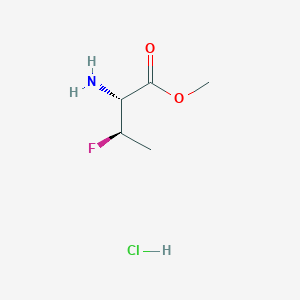
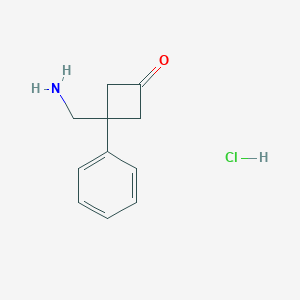
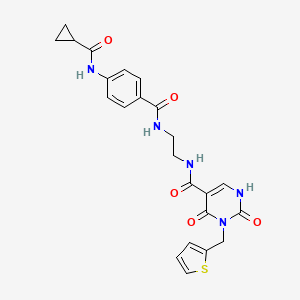
![trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B2747742.png)
